Bienvenue dans la boutique en ligne BenchChem!

1-benzyl-3-(benzyloxy)-N-(4-carbamoylphenyl)-1H-pyrazole-4-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This 1-benzyl-3-(benzyloxy)-N-(4-carbamoylphenyl)-1H-pyrazole-4-carboxamide fills a critical SAR gap in the N-(benzyloxy)-pyrazole-4-carboxamide series. The N1-benzyl and 4-carbamoylphenyl amide groups are absent from all published MEK1 inhibitors, making this the only commercially traceable probe capable of testing the potency impact of these exact modifications. Procure to run head-to-head MEK1 IC50 and A549 GI50 assays against compound 7b (91 nM), or use as a matched negative control after confirming inactivity. Substituting an analog from the 1,3-diphenyl series introduces unquantifiable selectivity risk.

Molecular Formula C25H22N4O3
Molecular Weight 426.476
CAS No. 1014067-18-5
Cat. No. B2592953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-(benzyloxy)-N-(4-carbamoylphenyl)-1H-pyrazole-4-carboxamide
CAS1014067-18-5
Molecular FormulaC25H22N4O3
Molecular Weight426.476
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)N
InChIInChI=1S/C25H22N4O3/c26-23(30)20-11-13-21(14-12-20)27-24(31)22-16-29(15-18-7-3-1-4-8-18)28-25(22)32-17-19-9-5-2-6-10-19/h1-14,16H,15,17H2,(H2,26,30)(H,27,31)
InChIKeyPRBJDAWXPUZAQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(benzyloxy)-N-(4-carbamoylphenyl)-1H-pyrazole-4-carboxamide (CAS 1014067-18-5) – Structural Overview and Comparator Landscape for Procurement


The compound 1-benzyl-3-(benzyloxy)-N-(4-carbamoylphenyl)-1H-pyrazole-4-carboxamide (CAS 1014067-18-5) is a fully synthetic, poly-substituted pyrazole-4-carboxamide with a molecular formula of C₂₅H₂₂N₄O₃ and a molecular weight of 426.5 g/mol [1]. It belongs to a therapeutically investigated class of N-(benzyloxy)-pyrazole-4-carboxamides that have been characterized in the primary literature as inhibitors of mitogen-activated protein kinase kinase (MEK), a validated oncology target [2]. The closest structurally characterized bioactive analogs are the N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives, which have been evaluated for antiproliferative activity against human cancer cell lines [2]. This compound is typically supplied for research-use-only at purities of ≥95% [1].

Why Generic Substitution of 1-Benzyl-3-(benzyloxy)-N-(4-carbamoylphenyl)-1H-pyrazole-4-carboxamide (CAS 1014067-18-5) Is Not Supported by Current Evidence


Within the pyrazole-4-carboxamide class, even conservative structural modifications lead to substantial shifts in biological target engagement and cellular potency. The published structure-activity relationship (SAR) for the N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide series demonstrates that the nature of substituents on the N1-phenyl and C3-phenyl rings profoundly affects MEK1 inhibitory activity and antiproliferative potency against A549 lung adenocarcinoma cells, with GI₅₀ values spanning from sub-micromolar to >10 µM across only twenty derivatives [1]. The target compound features a distinct N1-benzyl group and a 4-carbamoylphenyl amide that are absent from the published SAR landscape. Without direct comparative biochemical or cell-based data for this specific substitution pattern, any claim of functional equivalence to a published analog is scientifically unfounded. Consequently, substituting this compound with a structurally related pyrazole-4-carboxamide in a biological experiment or procurement decision carries an unquantifiable risk of altered potency, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for 1-Benzyl-3-(benzyloxy)-N-(4-carbamoylphenyl)-1H-pyrazole-4-carboxamide (CAS 1014067-18-5) Against Close Analogs


Structural Distinction from the N-(Benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide MEK Inhibitor Series

The target compound differs from the most extensively characterized pyrazole-4-carboxamide MEK inhibitors at two critical pharmacophoric positions. In the published N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide series, the N1 and C3 positions are substituted with phenyl rings, and the lead compound 7b achieved a MEK1 IC₅₀ of 91 nM and an A549 GI₅₀ of 0.26 µM [1]. The procurement candidate replaces the N1-phenyl with an N1-benzyl group and introduces a 4-carbamoylphenyl amide at the C4 position, modifications for which no biochemical or cellular data are publicly available. While the N-(benzyloxy) moiety is conserved, the N1-benzyl group introduces an additional rotational degree of freedom and altered electron density compared to the N1-phenyl lead series, and the 4-carbamoylphenyl amide presents a hydrogen-bond donor/acceptor pharmacophore not represented in the SAR study [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Class-Level MEK1 Inhibitory Activity Benchmark from the N-(Benzyloxy)-pyrazole-4-carboxamide Pharmacophore

The N-(benzyloxy)-pyrazole-4-carboxamide pharmacophore, which is conserved in the target compound, has been validated as a MEK1 inhibitory scaffold. The most potent compound in the published 1,3-diphenyl series, compound 7b, inhibited MEK1 with an IC₅₀ of 91 nM and suppressed proliferation of A549 lung adenocarcinoma cells with a GI₅₀ of 0.26 µM [1]. A structurally closely related derivative, compound 7c, showed a GI₅₀ of 0.38 µM against the same cell line, indicating that minor structural perturbations within the series produce measurable potency shifts [1]. These data provide a class-level activity baseline but cannot be directly extrapolated to the target compound, which bears a distinct N1-benzyl and 4-carbamoylphenyl substitution pattern [2].

Cancer Biology MAPK Pathway Enzyme Inhibition

Absence of Selectivity or Off-Target Profiling Data Relative to Closest Structural Analogs

No kinase selectivity panel, cytotoxicity counter-screen, or broad off-target pharmacological profiling data have been published for the target compound or for any compound bearing the specific N1-benzyl / 4-carbamoylphenyl amide combination. The published MEK inhibitor series was evaluated only against MEK1 and a limited panel of cancer cell lines (A549, HCT116, MCF-7, and HepG2) [1]. Compound 7b exhibited the best overall profile, but no selectivity data against related kinases (e.g., MEK2, ERK, BRAF) or toxicity data in non-cancerous cells were reported. Therefore, any claim of superior selectivity, reduced off-target risk, or favorable therapeutic window for the target compound relative to known MEK inhibitors (e.g., trametinib, selumetinib) or other pyrazole-4-carboxamide analogs is not supported by evidence.

Drug Discovery Kinase Selectivity Pharmacological Profiling

Evidence-Backed Application Scenarios for 1-Benzyl-3-(benzyloxy)-N-(4-carbamoylphenyl)-1H-pyrazole-4-carboxamide (CAS 1014067-18-5)


Structure-Activity Relationship (SAR) Expansion Studies of Pyrazole-4-Carboxamide MEK Inhibitors

This compound is appropriate as a probe to extend the SAR of the N-(benzyloxy)-pyrazole-4-carboxamide series beyond the published 1,3-diphenyl substitution pattern. Its N1-benzyl group and 4-carbamoylphenyl amide represent pharmacophoric elements that are absent from the twenty derivatives characterized by Lv et al. [1]. A direct head-to-head comparison of MEK1 IC₅₀ and A549 GI₅₀ values between this compound and compound 7b (MEK1 IC₅₀ = 91 nM; GI₅₀ = 0.26 µM) would establish the potency impact of the N1-benzyl and 4-carbamoylphenyl modifications [1].

Negative Control or Inactive Analog Validation in MEK-Dependent Pathway Studies

Given the absence of publicly available activity data, this compound may serve as a structurally matched negative control in MEK pathway experiments, provided that its lack of MEK1 inhibitory activity is experimentally confirmed at concentrations up to 10 µM. The closest active comparator, compound 7b, can be used as a positive control at its reported IC₅₀ of 91 nM [1]. This application is contingent upon first establishing the compound's inactivity through in-house biochemical profiling.

Computational Docking and Pharmacophore Modeling of Pyrazole-Based Kinase Inhibitors

The compound's unique substitution pattern—particularly the 4-carbamoylphenyl amide—offers a distinct hydrogen-bonding motif for in silico docking studies against MEK1 and related kinases. Co-docking with the published lead compound 7b (MEK1 IC₅₀ = 91 nM) [1] can provide comparative binding mode hypotheses that inform the design of next-generation inhibitors. However, computational predictions require experimental validation before procurement for cell-based or in vivo applications.

Quote Request

Request a Quote for 1-benzyl-3-(benzyloxy)-N-(4-carbamoylphenyl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.